1-(3-Ethyl-1-methyl-1H-pyrazol-5-yl)ethan-1-amine
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Overview
Description
1-(3-Ethyl-1-methyl-1H-pyrazol-5-yl)ethan-1-amine is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity . This compound, in particular, features a pyrazole ring substituted with ethyl and methyl groups, making it an interesting subject for various chemical and biological studies.
Preparation Methods
One common method includes the cyclization of hydrazines with 1,3-diketones under acidic or basic conditions . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature and pressure, and the use of catalysts to accelerate the reaction.
Chemical Reactions Analysis
1-(3-Ethyl-1-methyl-1H-pyrazol-5-yl)ethan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.
Reduction: Reduction reactions can lead to the formation of hydropyrazoles.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, forming derivatives with different functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(3-Ethyl-1-methyl-1H-pyrazol-5-yl)ethan-1-amine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: The compound is used in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 1-(3-Ethyl-1-methyl-1H-pyrazol-5-yl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrazole ring can form hydrogen bonds and π-π interactions with active sites of enzymes, leading to inhibition or modulation of their activity . The ethyl and methyl substituents can influence the compound’s binding affinity and specificity towards different targets.
Comparison with Similar Compounds
1-(3-Ethyl-1-methyl-1H-pyrazol-5-yl)ethan-1-amine can be compared with other pyrazole derivatives, such as:
1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine: Used as an intermediate in the synthesis of antidiabetic agents.
3-Amino-1-methyl-1H-pyrazole: Used in the synthesis of pharmaceuticals and agrochemicals. The uniqueness of this compound lies in its specific substitution pattern, which can impart distinct chemical and biological properties compared to other pyrazole derivatives.
Properties
Molecular Formula |
C8H15N3 |
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Molecular Weight |
153.22 g/mol |
IUPAC Name |
1-(5-ethyl-2-methylpyrazol-3-yl)ethanamine |
InChI |
InChI=1S/C8H15N3/c1-4-7-5-8(6(2)9)11(3)10-7/h5-6H,4,9H2,1-3H3 |
InChI Key |
FDQNIQRNZYHBEF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN(C(=C1)C(C)N)C |
Origin of Product |
United States |
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